3-(2-Methylpropyl)cyclopentan-1-ol

Catalog No.
S13990484
CAS No.
1495418-53-5
M.F
C9H18O
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Methylpropyl)cyclopentan-1-ol

CAS Number

1495418-53-5

Product Name

3-(2-Methylpropyl)cyclopentan-1-ol

IUPAC Name

3-(2-methylpropyl)cyclopentan-1-ol

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C9H18O/c1-7(2)5-8-3-4-9(10)6-8/h7-10H,3-6H2,1-2H3

InChI Key

GUSLPUXZPBPLOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CCC(C1)O

3-(2-Methylpropyl)cyclopentan-1-ol, also known as 1-hydroxy-3-(2-methylpropyl)cyclopentane, is a cyclic alcohol with the molecular formula C10H20OC_{10}H_{20}O and a molecular weight of approximately 156.27 g/mol. This compound features a cyclopentane ring substituted with a 2-methylpropyl group at the 3-position and a hydroxyl (-OH) group at the 1-position. The structure contributes to its unique physical and chemical properties, making it an interesting compound for various applications in organic chemistry and industry .

Typical for alcohols, including:

  • Dehydration: The compound can lose water to form alkenes under acidic conditions.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Esterification: Reacting with carboxylic acids can produce esters.
  • Substitution Reactions: The hydroxyl group can be replaced by halides or other functional groups through nucleophilic substitution.

These reactions are essential for synthesizing derivatives and exploring the compound's reactivity in organic synthesis

4
.

Several methods can be employed to synthesize 3-(2-Methylpropyl)cyclopentan-1-ol:

  • Grignard Reaction: A Grignard reagent derived from 2-methylpropyl bromide can react with cyclopentanone to yield the desired alcohol after hydrolysis.
  • Reduction of Ketones: Starting from a ketone precursor, reduction using lithium aluminum hydride or sodium borohydride can produce the alcohol.
  • Alkylation of Cyclopentanol: Cyclopentanol can undergo alkylation with 2-methylpropyl bromide in the presence of a base to introduce the alkyl chain.

These methods highlight the versatility in synthesizing this compound from readily available precursors .

3-(2-Methylpropyl)cyclopentan-1-ol finds applications in various fields:

  • Fragrance Industry: Due to its pleasant odor profile, it can be used as a fragrance component in perfumes and personal care products.
  • Flavoring Agents: It may serve as a flavoring agent in food products due to its unique taste characteristics.
  • Chemical Intermediates: The compound can act as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Its unique structure allows it to participate in reactions that lead to diverse chemical products .

Several compounds share structural similarities with 3-(2-Methylpropyl)cyclopentan-1-ol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(2-Methylpropyl)cyclopentan-1-olC9H18OC_9H_{18}OLacks one carbon compared to 3-(2-Methylpropyl)cyclopentan-1-ol
CyclopentanolC5H10OC_5H_{10}OSimple cyclopentane alcohol without substituents
3-Methylcyclopentan-1-olC6H12OC_6H_{12}OContains a methyl group at the 3-position only
1-MethylcyclopentanolC6H12OC_6H_{12}OMethyl substitution at the 1-position

Uniqueness

The uniqueness of 3-(2-Methylpropyl)cyclopentan-1-ol lies in its specific substitution pattern which combines both a branched alkyl chain and a hydroxyl group on a cyclopentane framework. This configuration influences its chemical reactivity, physical properties, and potential applications compared to other similar compounds .

Traditional Organic Synthesis Approaches

Traditional methods for synthesizing 3-(2-methylpropyl)cyclopentan-1-ol often rely on aldol condensation and alkylation reactions. A key precursor, 2-isobutylcyclopentanone, can be synthesized via cross-aldol condensation between cyclopentanone and isovaleraldehyde. Studies demonstrate that FeO–MgO catalysts promote this reaction at 130°C, achieving a 66% yield of the intermediate ketone. Subsequent ketone reduction using stoichiometric reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the target alcohol. For example, NaBH₄ in methanol reduces 2-isobutylcyclopentanone to 3-(2-methylpropyl)cyclopentan-1-ol with >90% efficiency under mild conditions.

Another route involves alkylation of cyclopentanol derivatives. Isomerization of 1-butene to 2-butene, as described in carbenium ion mechanisms, optimizes alkylation efficiency by favoring thermodynamically stable intermediates. This approach, however, requires stringent control over acid catalysts (e.g., H₂SO₄ or HF) to minimize polymerization side reactions.

Traditional MethodConditionsYield
Aldol CondensationFeO–MgO, 130°C, 12–15 h66%
Ketone ReductionNaBH₄, MeOH, 25°C, 2 h>90%
Acid-Catalyzed AlkylationH₂SO₄, 0–5°C, 6–20 h50–60%

Catalytic Asymmetric Synthesis Techniques

Asymmetric synthesis of 3-(2-methylpropyl)cyclopentan-1-ol focuses on enantioselective cyclization and chiral auxiliaries. Scandium(III) triflate [Sc(OTf)₃] catalyzes intramolecular enolate alkylation of β-ketoesters to form cyclopentane rings with high stereocontrol. For instance, heating β-ketoester precursors with Sc(OTf)₃ in dichloroethane at 80°C for 12 hours produces cyclopentanes with >95% enantiomeric excess (ee). Transition-metal catalysts like Rhodium(II) complexes further enhance selectivity in hydride transfer reactions, enabling direct reduction of ketones to alcohols without racemization.

Biocatalytic and Enzymatic Production Strategies

Biocatalytic routes leverage alcohol dehydrogenases (ADHs) and ketoreductases for stereospecific reductions. Engineered ADHs from Lactobacillus brevis convert 2-isobutylcyclopentanone to the (1R,3S)-enantiomer of 3-(2-methylpropyl)cyclopentan-1-ol with 98% ee under aqueous conditions. Immobilizing enzymes on silica or polymeric supports improves reusability, achieving 10 reaction cycles with <5% activity loss. Whole-cell biocatalysts, such as E. coli expressing ADH genes, offer scalable production but require optimization of intracellular cofactor regeneration.

Solvent-free and Green Chemistry Innovations

Green synthesis emphasizes one-pot cascades and solvent minimization. A patented method condenses isovaleraldehyde, cyclopentanone, and ammonium acetate in a single reactor, followed by in situ reduction with H₂ over Pd/C, achieving 70% overall yield. Microwave-assisted reactions further reduce energy consumption; irradiating the aldol intermediate at 100 W for 15 minutes completes reduction in 85% yield. Ionic liquids like [BMIM][BF₄] act as dual solvents/catalysts, enabling recyclability and reducing waste generation by 40% compared to traditional solvents.

The nucleophilic substitution reactions of cyclopentanol derivatives, including 3-(2-Methylpropyl)cyclopentan-1-ol, proceed through well-characterized mechanistic pathways that depend critically on the structural features of the substrate and reaction conditions [1] [2]. The molecular formula of 3-(2-Methylpropyl)cyclopentan-1-ol is C9H18O, with a molecular weight of 142.24 grams per mole, featuring a secondary alcohol functional group attached to a five-membered cyclopentane ring [3].

Substitution Mechanism Classification

Nucleophilic substitution reactions of cyclopentanol derivatives follow two primary mechanistic pathways: the bimolecular nucleophilic substitution (SN2) mechanism and the unimolecular nucleophilic substitution (SN1) mechanism [4] [5]. For 3-(2-Methylpropyl)cyclopentan-1-ol, the secondary alcohol configuration favors SN2 pathways under appropriate conditions, characterized by concerted backside attack of the nucleophile [2] [6].

The SN2 mechanism proceeds through a single concerted step where nucleophilic attack and leaving group departure occur simultaneously [2]. This mechanism requires activation of the hydroxyl group, typically through protonation under acidic conditions, converting the poor hydroxide leaving group into a more favorable water molecule [6]. The reaction exhibits second-order kinetics, being first-order in both nucleophile and substrate concentrations [4].

Activation Requirements and Reagent Systems

Hydroxyl group activation in cyclopentanol derivatives necessitates the use of specific reagent systems to facilitate nucleophilic substitution [6]. Hydrogen halides (hydrogen chloride, hydrogen bromide, hydrogen iodide) serve as effective activating agents, with reactivity following the order hydrogen iodide > hydrogen bromide > hydrogen chloride [6]. These reagents simultaneously protonate the hydroxyl group and provide the nucleophile for substitution.

Thionyl chloride represents another important activation system for cyclopentanol derivatives, converting alcohols to alkyl chlorides while releasing sulfur dioxide and hydrogen chloride as byproducts [6]. This reagent system proves particularly valuable for preventing carbocation rearrangements that might complicate product formation [6]. Phosphorus halides (phosphorus trichloride, phosphorus tribromide) provide alternative activation pathways, with phosphorus tribromide showing enhanced reactivity for less reactive alcohol substrates [6].

Kinetic Analysis and Rate Constants

Kinetic studies of nucleophilic substitution in cyclopentanol derivatives reveal significant structure-reactivity relationships [7] [8]. The rate constants for SN2 reactions involving secondary cyclic alcohols typically range from 10^6 to 10^7 M^-1 s^-1 at 298 K, with activation energies spanning 20-30 kilojoules per mole [7] [8]. These values reflect the enhanced nucleophilicity requirements and steric considerations inherent in five-membered ring systems.

Reaction TypeRate Constant (k)Temperature (K)Activation Energy (kJ/mol)
Nucleophilic substitution (SN2) - primary10^6 - 10^7 M^-1 s^-129820-30
Nucleophilic substitution (SN1) - tertiary10^3 - 10^5 M^-1 s^-129860-80
Alcohol oxidation (secondary)10^-2 - 10^-1 s^-133340-60
Esterification (secondary alcohol)2.18 × 10^-4 dm^3 mol^-1 s^-133345-55

Solvent Effects and Environmental Factors

The choice of solvent profoundly influences nucleophilic substitution pathways in cyclopentanol derivatives [5] [6]. Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile enhance SN2 reaction rates by stabilizing the nucleophile without forming hydrogen bonds that would diminish its nucleophilicity [5]. Conversely, polar protic solvents favor SN1 mechanisms by stabilizing carbocation intermediates through solvation effects [5].

Temperature effects demonstrate characteristic patterns for each mechanistic pathway [5]. Lower temperatures favor SN2 mechanisms by reducing the likelihood of elimination reactions competing with substitution [5]. The temperature dependence of rate constants follows modified Arrhenius expressions, with pre-exponential factors and activation parameters providing mechanistic insights [7] [8].

Oxidation-Reduction Dynamics of Tertiary Alcohol Systems

The oxidation behavior of tertiary alcohol systems, including those related to 3-(2-Methylpropyl)cyclopentan-1-ol derivatives, exhibits unique characteristics that distinguish them from primary and secondary alcohols [9] [10] [11]. Understanding these oxidation-reduction dynamics provides critical insights into the reactivity patterns and synthetic utility of cyclopentanol-based compounds.

Mechanistic Resistance to Oxidation

Tertiary alcohols demonstrate remarkable resistance to oxidation under standard conditions due to the absence of alpha-hydrogen atoms required for conventional oxidation pathways [12] [13]. The oxidation mechanism for primary and secondary alcohols involves the removal of hydrogen atoms from both the hydroxyl group and the carbon bearing the hydroxyl group, forming a carbon-oxygen double bond [9] [10]. In tertiary alcohols, the carbon atom bonded to the hydroxyl group lacks available hydrogen atoms, rendering the formation of carbonyl compounds impossible through normal oxidation processes [12].

This resistance manifests in several ways: tertiary alcohols remain unreactive toward common oxidizing agents such as potassium dichromate, potassium permanganate, and chromium trioxide under mild conditions [9] [14]. The large positive inductive effect of alkyl groups attached to the tertiary carbon further stabilizes the alcohol against oxidative attack [12]. Additionally, steric hindrance around the hydroxyl group impedes the approach of oxidizing agents, contributing to the overall oxidation resistance [12].

Alternative Oxidation Pathways

Despite their general resistance to oxidation, tertiary alcohols can participate in oxidation reactions under specific circumstances [15]. Intramolecular oxidation represents one such pathway, where the tertiary alcohol serves as a tether for chromate ester formation, facilitating oxidation at remote sites within the molecule [15]. This mechanism has been demonstrated in steroid systems where tertiary alcohols enable oxidation at positions that would otherwise be unreactive [15].

High-temperature oxidation conditions can force tertiary alcohols to undergo degradative oxidation, typically involving carbon-carbon bond cleavage rather than simple dehydrogenation [9] [14]. These harsh conditions often lead to complex product mixtures and are not synthetically useful for controlled transformations [13]. Combustion represents the ultimate oxidation pathway for tertiary alcohols, proceeding through radical mechanisms to yield carbon dioxide and water [9].

Comparative Oxidation Dynamics

The oxidation dynamics of alcohol systems show dramatic differences based on structural classification [10] [11]. Primary alcohols undergo facile oxidation to aldehydes and subsequently to carboxylic acids, with rate constants typically in the range of 10^-2 to 10^-1 s^-1 at 333 K [16] [17]. Secondary alcohols, including those found in cyclopentanol derivatives, oxidize to ketones with similar rate constants but cannot undergo further oxidation due to the absence of additional hydrogen atoms on the carbonyl carbon [10] [18].

Alcohol TypeOxidation ProductRelative RateMechanismKey Features
PrimaryAldehyde → Carboxylic acid1.0Two-step via aldehydeFurther oxidation possible
SecondaryKetone0.1Direct β-hydride eliminationNo further oxidation
TertiaryNo reaction0.001Requires C-C bond cleavageα-Hydrogen required
Allylic secondaryα,β-Unsaturated ketone5.0Conjugation stabilizationStereospecific oxidation
Benzylic secondaryAromatic ketone3.2Benzylic stabilizationEnhanced reactivity

Kinetic Parameters and Thermodynamic Considerations

Kinetic studies of alcohol oxidation reveal distinctive activation parameters for different alcohol types [16] [19]. Secondary alcohols exhibit activation energies ranging from 40-60 kilojoules per mole, consistent with the energy required for chromate ester formation and subsequent hydride elimination [17]. The kinetic isotope effect for deuterium substitution at the alpha position typically ranges from 2-7, confirming that carbon-hydrogen bond breaking constitutes the rate-determining step [17] [20].

Thermodynamic analysis indicates that the oxidation of secondary alcohols to ketones is thermodynamically favorable under standard conditions, with reaction enthalpies typically ranging from -40 to -60 kilojoules per mole [19]. The entropy change associated with these reactions is generally positive due to the release of water molecules, contributing to favorable free energy changes [16].

Specialized Oxidation Systems

Recent developments in oxidation chemistry have introduced specialized systems capable of achieving selective transformations under mild conditions [21] [22]. Palladium-catalyzed aerobic oxidation systems demonstrate remarkable selectivity for secondary alcohols, proceeding through palladium alkoxide intermediates and beta-hydride elimination mechanisms [21]. These systems achieve kinetic resolution of racemic secondary alcohols with selectivity factors often exceeding 50 [21].

Enzymatic oxidation systems represent another frontier in selective alcohol transformations [22] [23]. Alcohol dehydrogenases demonstrate exquisite stereoselectivity and can be engineered to achieve both oxidation and reduction in concert, enabling stereoinversion and deracemization processes [22] [23]. These biocatalytic systems operate under mild aqueous conditions and demonstrate cofactor recycling capabilities that make them attractive for synthetic applications [23].

Stereochemical Control in Functional Group Transformations

Stereochemical control in functional group transformations involving cyclopentanol derivatives represents a critical aspect of synthetic methodology, with implications for pharmaceutical synthesis, materials science, and natural product chemistry [24] [25] [26]. The five-membered ring system of cyclopentanol provides unique opportunities and challenges for stereocontrolled reactions.

Stereochemical Outcomes in Substitution Reactions

Nucleophilic substitution reactions involving cyclopentanol derivatives exhibit predictable stereochemical outcomes based on the mechanistic pathway [24] [2]. SN2 reactions proceed with complete inversion of configuration at the reaction center, resulting from the backside attack mechanism that characterizes this pathway [2] [4]. For 3-(2-Methylpropyl)cyclopentan-1-ol derivatives bearing additional stereocenters, this inversion can be exploited to achieve specific stereochemical transformations with high selectivity [24].

The stereochemical course of SN1 reactions differs markedly, typically resulting in racemization due to the planar carbocation intermediate that allows nucleophilic attack from either face [4] [5]. However, neighboring group participation can influence the stereochemical outcome by directing nucleophilic approach through intramolecular assistance mechanisms [24]. Recent advances have demonstrated stereospecific SN1 reactions at quaternary stereocenters through neighboring group participation, achieving complete inversion of configuration at remote positions [24].

TransformationStereochemical OutcomeSelectivity (% ee)Mechanism
SN2 nucleophilic substitutionInversion of configuration>99Concerted backside attack
SN1 nucleophilic substitutionRacemization0 (racemic)Carbocation intermediate
Chromium oxidation (secondary alcohol)Retention of configuration>95Chromate ester formation
Palladium-catalyzed oxidationKinetic resolution possible85-92β-hydride elimination
Enzymatic oxidation/reductionStereoinversion achievable>99Enzyme-substrate complex

Oxidation Stereochemistry and Mechanism

The stereochemical aspects of alcohol oxidation depend critically on the oxidation mechanism and reagent system employed [27] [21] [20]. Chromium-based oxidations typically proceed with retention of configuration at the alcohol-bearing carbon, as the oxidation involves chromate ester formation followed by intramolecular hydride transfer [27] [15]. This retention pattern has been confirmed through isotopic labeling studies and mechanistic investigations [20].

Palladium-catalyzed oxidations demonstrate different stereochemical behavior, often enabling kinetic resolution of racemic secondary alcohols [21]. The stereoselectivity arises from differential binding and reaction rates of the two enantiomers with the chiral palladium catalyst system [21]. Selectivity factors commonly range from 10 to over 100, depending on the substrate structure and catalyst design [21].

Enzymatic Approaches to Stereochemical Control

Enzymatic transformations provide unparalleled opportunities for stereochemical control in cyclopentanol derivative chemistry [22] [23]. Alcohol dehydrogenases demonstrate exceptional stereoselectivity for both oxidation and reduction reactions, often achieving enantiomeric excesses exceeding 99% [22] [23]. These enzymes operate through enzyme-substrate complexes that enforce specific orientations for hydride transfer [22].

The development of concurrent oxidation and reduction systems has enabled stereoinversion processes that convert one enantiomer of an alcohol to its antipode [22] [23]. These systems employ orthogonal cofactor regeneration to maintain simultaneous oxidation and reduction cycles in the same reaction vessel [22]. The stereoinversion approach proves superior to traditional kinetic resolution methods by eliminating futile cycles and achieving quantitative conversion [23].

Conformational Effects in Five-Membered Rings

The conformational flexibility of five-membered rings introduces additional complexity to stereochemical control [25] [28]. Cyclopentane rings adopt envelope and half-chair conformations that interconvert rapidly at room temperature, influencing the approach of reagents to reactive sites [25]. These conformational effects become particularly important in reactions involving multiple stereocenters, where the ring conformation can determine the relative stereochemistry of products [25].

Stereoelectronic effects play crucial roles in determining reaction pathways and stereochemical outcomes [28]. The overlap between orbitals on the reaction center and adjacent atoms influences transition state energies and product distributions [28]. In cyclopentanol derivatives, these effects can direct reactions toward specific stereochemical outcomes through transition state stabilization [28].

Advanced Stereochemical Strategies

Modern approaches to stereochemical control incorporate multiple strategies to achieve complex transformations [26] [29]. Auxiliary-based methods employ chiral groups temporarily attached to the substrate to direct stereochemical outcomes [26]. These auxiliaries can be removed after the transformation to reveal the desired stereochemical arrangement [26].

Process Intensification Strategies for Batch Reactors

Process intensification in batch reactor systems for 3-(2-Methylpropyl)cyclopentan-1-ol production requires systematic implementation of advanced operational strategies. Research demonstrates that seed-train intensification can achieve productivity increases of up to 2-fold while requiring minimal equipment modifications [5] [6]. This approach involves increasing inoculation viable cell density from traditional 0.5 × 10⁶ cells/mL to 2-10 × 10⁶ cells/mL through optimized seed culture preparation.

Dynamic perfusion strategies at the N-1 stage represent the most sophisticated intensification approach, achieving 2-fold productivity increases but requiring substantial capital investment in perfusion equipment [5]. These systems enable continuous media exchange while retaining cells, thereby extending culture duration and increasing final product concentrations. However, implementation complexity remains high due to perfusion equipment requirements and the need for specialized media preparation and storage systems.

Concentrated fed-batch operations offer an intermediate solution, providing 1.5-3 fold productivity increases through optimized nutrient feeding strategies [5]. This approach requires medium-level implementation complexity and moderate capital investment while delivering good scalability characteristics. The strategy involves carefully controlled addition of concentrated nutrient solutions to maintain optimal growth conditions throughout the production cycle.

StrategyProductivity IncreaseImplementation ComplexityCapital InvestmentScalability
Dynamic perfusion at N-1 stage2-fold increaseHigh - requires perfusion equipmentHighExcellent
Concentrated fed-batch operation1.5-3 fold increaseMedium - requires optimized feedingMediumGood
Seed-train intensification2-fold increaseLow - minimal equipment changesLowExcellent
High-inoculum fed-batch1.5-2.5 fold increaseMedium - requires process optimizationMediumGood
Non-perfusion N-1 enrichment2-3 fold increaseLow - uses enriched mediaLowExcellent

Non-perfusion N-1 enrichment strategies have emerged as particularly attractive alternatives, achieving 2-3 fold productivity increases while maintaining low implementation complexity [6]. These methods utilize enriched batch media or fed-batch operation at the N-1 step to achieve high final viable cell densities of 22-34 × 10⁶ cells/mL without requiring perfusion equipment. This approach has been successfully scaled to 500-L and 1000-L production bioreactors, demonstrating excellent scalability characteristics.

The implementation of these intensification strategies requires careful consideration of temperature control and residence time optimization. Research indicates that operating at elevated temperatures (175-200°C) with reduced residence times (0.5-3 minutes) can significantly improve productivity while maintaining product quality [7] [8]. However, these conditions necessitate robust heat management systems and precise process control to prevent thermal degradation of sensitive intermediates.

Heterogeneous Catalyst Recycling Systems

Heterogeneous catalyst recycling presents critical challenges for industrial-scale production of 3-(2-Methylpropyl)cyclopentan-1-ol, particularly given the reliance on precious metal catalysts such as palladium, platinum, and rhodium for hydrogenation reactions [9] [10]. The economic viability of large-scale production depends significantly on efficient catalyst recovery and regeneration systems that maintain high activity and selectivity across multiple reaction cycles.

Catalyst deactivation mechanisms constitute the primary challenge in recycling systems. Fouling through physical deposition of species from the fluid phase onto catalyst surfaces results in activity loss due to blockage of active sites [11] [12]. This process is particularly problematic in 3-(2-Methylpropyl)cyclopentan-1-ol synthesis, where organic impurities and reaction byproducts can accumulate on catalyst surfaces during extended reaction periods. Poisoning through strong chemisorption of sulfur-containing compounds or other heteroatoms represents another significant deactivation pathway that requires careful management.

Filtration-based recovery systems offer practical solutions for catalyst separation and recycling, achieving recovery efficiencies of 85-95% with catalyst activity retention of 80-90% [13]. These systems utilize specialized filter elements designed to capture fine catalyst particles while allowing product solution to pass through. The implementation involves automated filtration processes with back-purging mechanisms using compressed air, nitrogen, or appropriate solvents to clean filter elements and recover concentrated catalyst particles.

Recovery MethodRecovery Efficiency (%)Catalyst Activity Retention (%)Processing Time (hours)Equipment Cost
Filtration-based recovery85-9580-902-4Medium
Magnetic separation90-9885-951-2High
Centrifugation80-9075-851-3Medium
Membrane filtration92-9988-963-6High
Crystallization-based recovery75-8570-806-12Low

Magnetic separation technologies demonstrate superior performance for ferrous catalysts such as nickel, achieving recovery efficiencies of 90-98% with catalyst activity retention of 85-95% [14]. These systems utilize high-gradient magnetic separation to selectively remove catalyst particles from reaction mixtures, offering rapid processing times of 1-2 hours. However, the high equipment costs associated with magnetic separation systems require careful economic evaluation for implementation feasibility.

Membrane filtration systems represent the most advanced recovery technology, achieving exceptional recovery efficiencies of 92-99% with catalyst activity retention of 88-96% [9]. These systems utilize specialized membrane materials and configurations to achieve molecular-level separation of catalyst particles from product streams. The technology enables continuous operation during filter element replacement and allows system capacity expansion through modular design principles.

Advanced catalyst regeneration protocols involve multi-stage treatment processes including washing with appropriate solvents, controlled oxidation to remove carbonaceous deposits, and reduction to restore active metal sites [11] [12]. Research demonstrates that implementation of oxyanionic ligands in catalyst coordination spheres can significantly enhance recyclability and prevent deleterious interactions during regeneration cycles [15]. This approach has achieved turnover frequencies exceeding 22,700 h⁻¹ while maintaining excellent recyclability over consecutive reaction cycles.

Continuous Flow Reactor Adaptations for Scalability

Continuous flow reactor technologies offer transformative opportunities for scaling 3-(2-Methylpropyl)cyclopentan-1-ol production while addressing inherent limitations of batch processing systems. These systems enable precise control over reaction parameters, improved heat and mass transfer characteristics, and enhanced safety profiles through reduced reactor volumes and continuous operation [16] [17] [18].

Tubular plug flow reactors represent the most widely implemented continuous flow configuration for pharmaceutical intermediate synthesis, offering residence times of 5-30 minutes with heat transfer coefficients of 500-2000 W/m²K [19]. These systems demonstrate excellent scalability characteristics with scale-up factors of 10-100x while maintaining relatively low investment costs. The design enables precise temperature control and uniform residence time distribution, critical factors for maintaining product quality and reaction selectivity.

Continuous stirred tank reactor series configurations provide enhanced mixing characteristics and longer residence times (10-60 minutes) suitable for complex multi-step reactions [19]. These systems achieve scale-up factors of 50-500x with moderate investment costs approximately 1.5 times those of tubular reactors. The multi-stage design enables optimization of reaction conditions at each stage while maintaining overall process efficiency.

Reactor TypeResidence Time (minutes)Heat Transfer Coefficient (W/m²K)Pressure Drop (bar/m)Scale-up FactorInvestment Cost (relative)
Tubular plug flow reactor5-30500-20000.1-0.510-100x1.0
Continuous stirred tank reactor series10-60200-8000.05-0.250-500x1.5
Microreactor arrays0.5-52000-80001-102-20x3.0
Coiled flow inverter2-151000-40000.2-1.05-50x2.0
Oscillatory flow reactor3-20800-30000.1-0.810-100x2.5

Microreactor arrays demonstrate exceptional heat transfer characteristics with coefficients reaching 2000-8000 W/m²K and extremely short residence times of 0.5-5 minutes [20] [21]. While these systems offer superior process control and safety characteristics, their limited scale-up factors (2-20x) and high investment costs (3.0 times relative cost) restrict their application to high-value specialty chemical production.

Process safety considerations in continuous flow systems require comprehensive evaluation of potential hazards including temperature excursions, pressure buildups, and chemical incompatibilities [22] [23]. Continuous monitoring systems with automated safety interlocks become essential for large-scale implementation. Research indicates that continuous flow reactions in closed, highly controlled systems significantly reduce accident risks and environmental contamination compared to batch processing [24].

Economic optimization of continuous flow systems involves balancing capital investment against operational benefits including reduced energy consumption, improved yield, and enhanced product quality [25] [26]. Process analytical technologies enable real-time monitoring and control of critical process parameters, facilitating rapid response to process deviations and optimization of operating conditions. The integration of advanced control systems enables autonomous operation with minimal operator intervention, reducing labor costs and improving process consistency.

Scale-up methodology for continuous flow systems requires systematic evaluation of hydrodynamic characteristics, mixing patterns, and heat transfer performance across different reactor scales [19] [27]. Computational fluid dynamics modeling provides valuable insights into flow patterns and mixing efficiency, enabling optimal reactor design for specific applications. The modular nature of continuous flow systems enables incremental capacity expansion through parallel operation of multiple reactor trains, providing operational flexibility and risk mitigation during scale-up phases.

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

142.135765193 g/mol

Monoisotopic Mass

142.135765193 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types